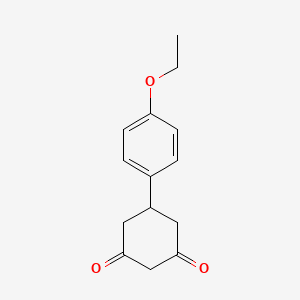

5-(4-Ethoxyphenyl)cyclohexane-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-ethoxyphenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-2-17-14-5-3-10(4-6-14)11-7-12(15)9-13(16)8-11/h3-6,11H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMDXLOVGGCOIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CC(=O)CC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 4 Ethoxyphenyl Cyclohexane 1,3 Dione

Established Synthetic Routes to 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione

Traditional syntheses of 5-arylcyclohexane-1,3-diones, including the title compound, typically involve a two-part strategy: formation of the core cyclic dione (B5365651) structure and introduction of the specific aryl group.

The cyclohexane-1,3-dione scaffold is commonly synthesized through a sequence of carbon-carbon bond-forming reactions. A prevalent method is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization. studycorgi.comewadirect.com

For instance, the synthesis of a related compound, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), involves the base-catalyzed Michael addition of diethyl malonate to mesityl oxide. studycorgi.com This is followed by an intramolecular Claisen condensation (or Dieckmann condensation) of the resulting intermediate. The subsequent hydrolysis and decarboxylation yield the final dione ring. studycorgi.com A similar regioselective Michael-Claisen process can be applied to synthesize other cyclohexane-1,3-dione derivatives starting from materials like acetone (B3395972) and α,β-unsaturated esters. google.comorganic-chemistry.org

The key steps in this approach are:

Enolate Formation: A base abstracts an acidic α-proton from a donor molecule (e.g., diethyl malonate, acetone) to form a stabilized enolate anion. studycorgi.com

Michael Addition: The nucleophilic enolate attacks an α,β-unsaturated acceptor, forming a new carbon-carbon bond. ewadirect.com

Intramolecular Cyclization: The intermediate then undergoes a base-catalyzed intramolecular condensation (e.g., Claisen or Aldol) to form the six-membered ring. studycorgi.com

Hydrolysis & Decarboxylation: If an ester group was used, it is typically hydrolyzed and decarboxylated to yield the final cyclohexane-1,3-dione.

The 4-ethoxyphenyl group is typically introduced at the 5-position of the cyclohexane-1,3-dione ring via a condensation reaction involving 4-ethoxybenzaldehyde (B43997). One of the most common methods is the Knoevenagel condensation. acs.orgwikipedia.org

In this reaction, cyclohexane-1,3-dione is reacted with an aryl aldehyde, such as 4-ethoxybenzaldehyde. The reaction is a nucleophilic addition of the active methylene (B1212753) group of the dione to the carbonyl group of the aldehyde, followed by dehydration. wikipedia.org Depending on the stoichiometry of the reactants, this can lead to different products. A 1:1 reaction can produce a 2-arylmethylene-cyclohexane-1,3-dione. However, to obtain the 5-aryl derivative, a tandem Knoevenagel condensation followed by a Michael addition is often employed, where a second equivalent of the dione acts as the Michael donor to the initially formed Knoevenagel product. acs.org

Alternatively, the synthesis can be achieved in a two-step process by first condensing the 4-ethoxybenzaldehyde with a malonic acid ester to form a benzylidenemalonate derivative. This intermediate is then condensed with an acetoacetic acid ester to yield the final this compound. google.com

| Reactant 1 | Reactant 2 | Reaction Type | Key Feature |

| Diethyl Malonate | α,β-Unsaturated Ester/Ketone | Michael Addition & Claisen Condensation | Forms the core dione ring. |

| Cyclohexane-1,3-dione | 4-Ethoxybenzaldehyde | Knoevenagel/Michael Tandem Reaction | Introduces the 4-ethoxyphenyl group. |

| 4-Ethoxybenzaldehyde | Malonic Acid Ester | Knoevenagel Condensation | Forms an intermediate for subsequent cyclization. |

Development and Optimization of Novel Synthetic Approaches

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for synthesizing 5-arylcyclohexane-1,3-diones.

Controlling the precise location and three-dimensional arrangement of functional groups is a significant challenge in organic synthesis. For this compound, this involves ensuring the ethoxyphenyl group adds specifically to the 5-position (regioselectivity) and controlling the stereochemistry if chiral centers are present or introduced.

Novel methods have been developed that exhibit remarkable regioselectivity in the Michael addition step, followed by Claisen cyclization, ensuring the desired constitutional isomer is formed. organic-chemistry.org Furthermore, enantioselective Michael additions using chiral organocatalysts have been explored for related cyclic β-diones, offering a pathway to optically active products. mdpi.com While specific studies on the stereoselective synthesis of this compound are not prevalent, these general methodologies demonstrate the potential for creating chiral analogs.

Modern synthetic chemistry emphasizes sustainability, often referred to as "green chemistry". mdpi.com This involves using less hazardous materials, preventing waste, and employing catalysts to improve reaction efficiency. rsc.org

For the synthesis of related dione derivatives, several green protocols have been developed:

Aqueous Media: Conducting reactions in water instead of volatile organic solvents is a key principle of green chemistry. scholarsresearchlibrary.com Ecofriendly methods have been developed for the condensation of aryl aldehydes with cyclohexane-1,3-diones in an aqueous medium using simple catalysts like sodium bicarbonate. scholarsresearchlibrary.com

Catalysis: A variety of catalysts have been employed to improve reaction times and yields. These include acidic ionic liquids, which can be reusable, and solid acid catalysts like NaHSO₄. researchgate.netresearchgate.net These catalysts facilitate the condensation reactions under milder conditions. researchgate.net

Solvent-Free Conditions: Eliminating the solvent entirely represents a significant green advancement. mdpi.com Some syntheses of related compounds are performed under solvent-free conditions, sometimes assisted by microwave irradiation to accelerate the reaction. scholarsresearchlibrary.comresearchgate.net

| Approach | Example Catalyst/Medium | Advantage |

| Aqueous Synthesis | Water, Sodium Bicarbonate | Environmentally benign, inexpensive. scholarsresearchlibrary.com |

| Ionic Liquids | [bmim]BF₄ | Reusable, efficient, fast. researchgate.net |

| Solid Acid Catalysts | NaHSO₄ | Inexpensive, efficient. researchgate.net |

| Solvent-Free | Microwave Irradiation | Reduced waste, faster reactions. scholarsresearchlibrary.com |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient and align with the principles of green chemistry due to their atom economy and procedural simplicity. mdpi.com

The synthesis of various heterocyclic structures often starts from cyclohexane-1,3-diones using MCRs. nih.gov For example, tetrahydro-4H-chromene derivatives can be prepared from the one-pot reaction of a cyclohexane (B81311) dione, an aldehyde, and malononitrile (B47326) in the presence of a base. nih.gov While a specific MCR for the direct synthesis of this compound is not widely reported, the strategy is applicable. A potential three-component reaction could involve 4-ethoxybenzaldehyde, a malonate equivalent, and an acetoacetate (B1235776) equivalent, which could assemble the target scaffold in a single, efficient step. mdpi.com This approach offers a promising avenue for future synthetic optimization. mdpi.com

Derivatization Strategies of the 1,3-Dione System

The cyclohexane-1,3-dione ring is characterized by two key reactive sites: the active methylene group (C2) situated between the two carbonyls, and the carbonyl groups themselves (C1 and C3).

Electrophilic Substitution at the Active Methylene Group

The protons on the carbon atom positioned between the two carbonyl groups (the α-carbon) are acidic, readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile and can react with a range of electrophiles.

One of the most common reactions at this position is alkylation . While direct studies on this compound are not prevalent, the alkylation of analogous cyclohexane-1,3-diones is well-documented. For instance, the reaction of cyclohexane-1,3-diones with Mannich bases derived from indoles proceeds smoothly to yield 2-alkylated products. It is expected that this compound would react similarly with various alkyl halides and other alkylating agents in the presence of a suitable base to introduce an alkyl group at the C2 position.

Another key reaction is the Michael addition , where the enolate of the dione adds to α,β-unsaturated carbonyl compounds. This conjugate addition is a powerful method for carbon-carbon bond formation. The reaction of cyclohexane-1,3-diones with α,β-unsaturated nitroalkenes, for example, can lead to the formation of fused heterocyclic systems.

The Knoevenagel condensation is another important transformation, involving the reaction of the active methylene group with aldehydes or ketones. This reaction, typically catalyzed by a weak base, results in the formation of a new carbon-carbon double bond. The condensation of 5,5-dimethyl-1,3-cyclohexanedione with various aromatic aldehydes proceeds efficiently and is a common method for the synthesis of xanthene derivatives. It is anticipated that this compound would undergo similar condensations with a variety of aldehydes.

The following table summarizes the expected electrophilic substitution reactions at the active methylene group of this compound based on the reactivity of analogous compounds.

| Reaction Type | Electrophile | Expected Product |

| Alkylation | Alkyl Halide (R-X) | 2-Alkyl-5-(4-ethoxyphenyl)cyclohexane-1,3-dione |

| Michael Addition | α,β-Unsaturated Ketone | 2-(3-Oxoalkyl)-5-(4-ethoxyphenyl)cyclohexane-1,3-dione |

| Knoevenagel Condensation | Aldehyde (R-CHO) | 2-(Alkylidene)-5-(4-ethoxyphenyl)cyclohexane-1,3-dione |

Reactions at the Carbonyl Functions

The carbonyl groups of the 1,3-dione system can also be targeted for derivatization, most commonly through reactions with nucleophiles.

The formation of enol ethers is a characteristic reaction of 1,3-dicarbonyl compounds. These reactions typically involve the O-alkylation of the enolate form of the dione. While C-alkylation at the active methylene group is often favored, O-alkylation can be achieved under specific conditions, such as using particular alkylating agents or in photochemical reactions. The formation of enol ethers from 1,3-dicarbonyl compounds provides access to a different class of derivatives with altered reactivity.

Similarly, enamines can be synthesized through the condensation of the dione with primary or secondary amines. This reaction involves the formation of a carbinolamine intermediate followed by dehydration to yield the enamine. The synthesis of β-enaminones from cyclohexane-1,3-diones is a versatile method for introducing nitrogen into the molecule, creating precursors for a wide range of heterocyclic compounds.

The table below outlines the expected reactions at the carbonyl functions of this compound.

| Reagent | Product Type |

| Alcohol/Acid Catalyst | Enol Ether |

| Primary/Secondary Amine | Enamine |

Transformations Involving the 4-Ethoxyphenyl Substituent

The 4-ethoxyphenyl group attached at the C5 position of the cyclohexane ring also presents opportunities for chemical modification.

Modifications of the Alkoxy Group

The ethoxy group is generally stable, but it can be cleaved under specific conditions to yield the corresponding phenol. The most common method for the cleavage of aryl alkyl ethers is treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.orglibretexts.org This reaction proceeds via a nucleophilic substitution mechanism, where the halide ion attacks the less hindered ethyl group, leading to the formation of 5-(4-hydroxyphenyl)cyclohexane-1,3-dione (B1296872) and ethyl halide. openstax.orglibretexts.org This transformation can be a useful synthetic step to introduce a phenolic hydroxyl group, which can then be further functionalized. In some biological systems, O-deethylation is a known metabolic pathway catalyzed by cytochrome P450 enzymes. nih.govnih.gov

Aromatic Substitutions on the Phenyl Ring

The ethoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution on the phenyl ring. This means that the phenyl ring of this compound is susceptible to attack by electrophiles, primarily at the positions ortho to the ethoxy group (C3' and C5').

Halogenation of the aromatic ring can be achieved using standard halogenating agents. For example, bromination can be carried out using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). libretexts.org This would be expected to yield predominantly the 3'-bromo derivative, 5-(3-bromo-4-ethoxyphenyl)cyclohexane-1,3-dione.

Nitration is another common electrophilic aromatic substitution reaction that can be performed on activated aromatic rings. wikipedia.orgrushim.rumasterorganicchemistry.com Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the phenyl ring, again, primarily at the ortho position to the ethoxy group, yielding 5-(4-ethoxy-3-nitrophenyl)cyclohexane-1,3-dione. wikipedia.orgrushim.rumasterorganicchemistry.com

The following table summarizes potential electrophilic aromatic substitution reactions on the 4-ethoxyphenyl substituent.

| Reaction | Reagents | Expected Major Product |

| Bromination | Br₂, FeBr₃ | 5-(3-Bromo-4-ethoxyphenyl)cyclohexane-1,3-dione |

| Nitration | HNO₃, H₂SO₄ | 5-(4-Ethoxy-3-nitrophenyl)cyclohexane-1,3-dione |

Advanced Structural Elucidation and Conformational Analysis of 5 4 Ethoxyphenyl Cyclohexane 1,3 Dione

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 5-(4-ethoxyphenyl)cyclohexane-1,3-dione. Analysis of one-dimensional and two-dimensional spectra would provide unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum is expected to display distinct signals corresponding to the ethoxy, phenyl, and cyclohexane (B81311) moieties. The ethoxy group should present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂), a characteristic pattern for an ethyl group coupled to each other. The para-substituted aromatic ring would show two sets of doublets, typical of an AA'BB' system. The protons on the cyclohexane-1,3-dione ring would appear as a series of complex multiplets in the aliphatic region of the spectrum.

The ¹³C NMR spectrum would complement the proton data. The two carbonyl carbons (C=O) of the dione (B5365651) system are expected to resonate at the most downfield chemical shifts, typically above 200 ppm in the diketo form. The aromatic carbons would appear in the 110-160 ppm range, with the oxygen-substituted carbon being the most downfield. The aliphatic carbons of the cyclohexane ring and the ethoxy group would be found in the upfield region of the spectrum.

Predicted ¹H NMR Chemical Shifts Note: These are estimated values based on analogous structures. Actual values may vary based on solvent and experimental conditions.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ethoxy CH₃ | ~1.4 | Triplet |

| Ethoxy OCH₂ | ~4.0 | Quartet |

| Cyclohexane Ring CH₂, CH | 2.5 - 3.5 | Multiplets |

| Aromatic CH (ortho to OEt) | ~6.9 | Doublet |

| Aromatic CH (meta to OEt) | ~7.2 | Doublet |

Predicted ¹³C NMR Chemical Shifts Note: These are estimated values based on analogous structures. Actual values may vary based on solvent and experimental conditions.

| Carbons | Predicted Chemical Shift (δ, ppm) |

| Ethoxy CH₃ | ~15 |

| Cyclohexane Ring CH₂, CH | 30 - 60 |

| Ethoxy OCH₂ | ~63 |

| Aromatic CH | ~115, ~128 |

| Aromatic C (quaternary) | ~135 |

| Aromatic C-O | ~158 |

| Carbonyl C=O | >200 |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC)

To confirm the assignments from 1D NMR, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would confirm the connectivity within the ethoxy group (quartet correlating with the triplet) and map out the coupling network among the protons of the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each proton signal to its corresponding carbon signal, for instance, matching the methylene quartet at ~4.0 ppm to the carbon signal at ~63 ppm.

Infrared (IR) and Raman Spectroscopic Investigations of Vibrational Modes

Vibrational spectroscopy provides information about the functional groups present in the molecule. The IR and Raman spectra of this compound would be dominated by characteristic absorptions. The most prominent feature in the IR spectrum would be a strong, sharp absorption band for the C=O stretching of the ketone groups, typically found in the range of 1700-1740 cm⁻¹. The presence of keto-enol tautomerism could lead to a broadening of this band or the appearance of additional bands corresponding to the enol's C=O and C=C stretching, as well as a broad O-H stretch. mdpi.com Other key vibrational modes include C-O-C stretching from the ether linkage (~1250 cm⁻¹), aromatic C=C stretching (~1600 and ~1500 cm⁻¹), and C-H stretching for both aromatic (~3100-3000 cm⁻¹) and aliphatic (~3000-2850 cm⁻¹) protons. ifo.lviv.uaustc.edu.cn

Expected Key Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Ketone C=O Stretch | 1740 - 1700 | Strong |

| Aromatic C=C Stretch | ~1600, ~1500 | Medium-Strong |

| Ether C-O-C Stretch | ~1250 | Strong |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS is used to determine the exact molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₄H₁₆O₃), the calculated monoisotopic mass is 232.1099 Da.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pathway can be predicted based on the stability of the resulting ions and neutral losses. A likely initial fragmentation would be the cleavage of the C-C bond between the two rings or the loss of the ethyl group from the ether. Subsequent fragmentation could involve the breakdown of the cyclohexane ring, often through the loss of small molecules like CO or C₂H₄ (ethene). docbrown.infothieme-connect.de

Plausible Fragmentation Pathway and Key Fragments

| m/z (mass/charge) | Possible Fragment Ion | Description |

| 232 | [C₁₄H₁₆O₃]⁺ | Molecular Ion (M⁺) |

| 203 | [C₁₂H₁₁O₃]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 175 | [C₁₁H₁₁O₂]⁺ | Loss of •C₂H₅ and CO |

| 134 | [C₉H₁₀O]⁺ | Ion from cleavage at the phenyl-cyclohexane bond |

| 121 | [C₇H₅O₂]⁺ | Benzoyl-type fragment |

| 107 | [C₇H₇O]⁺ | Ethoxyphenyl cation |

X-ray Crystallographic Studies for Solid-State Structure Determination

As of now, the single-crystal X-ray structure of this compound does not appear to be available in public databases. Should a suitable crystal be grown, X-ray crystallography would provide definitive proof of its three-dimensional structure in the solid state. mdpi.com This analysis would yield precise bond lengths, bond angles, and torsional angles. It would unambiguously determine the conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) and the orientation of the ethoxyphenyl substituent (axial vs. equatorial). Furthermore, it would reveal whether the molecule exists in the keto or enol form in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing.

Conformational Analysis of the Cyclohexane Ring and Tautomerism of the 1,3-Dione System

The structure of this compound is subject to two primary conformational and tautomeric equilibria.

Tautomerism: The 1,3-dione moiety can exist in equilibrium between the diketo form and an enol form. wikipedia.org This keto-enol tautomerism is highly dependent on the solvent; polar solvents may favor the more polar keto form, while nonpolar solvents and intramolecular hydrogen bonding can stabilize the enol form. researchgate.netresearchgate.netnih.govasu.edu NMR spectroscopy is the primary tool for studying this equilibrium in solution, as distinct signals for both tautomers can often be observed and quantified.

Cyclohexane Ring Conformation: To minimize angle and torsional strain, the cyclohexane ring will predominantly adopt a chair conformation. pressbooks.pub In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. Due to steric hindrance, bulky substituents strongly prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. The 4-ethoxyphenyl group is sterically demanding, and therefore, it is expected to exist almost exclusively in the equatorial position in the lowest energy chair conformation of the molecule. libretexts.orgyoutube.com Ring flipping would convert the equatorial substituent to an axial one, a process that is energetically unfavorable and thus represents a minor conformation at equilibrium.

Keto-Enol Tautomeric Equilibria in Solution and Solid States

Like other 1,3-dicarbonyl compounds, this compound is expected to exist as an equilibrium mixture of its diketo and enol tautomers. In the solid state, cyclohexane-1,3-dione derivatives often favor the enol form, which is stabilized by intermolecular hydrogen bonding. However, the presence of a bulky 5-aryl substituent can influence the crystal packing and potentially alter this preference.

In solution, the position of the keto-enol equilibrium is highly dependent on the solvent. Nonpolar solvents typically favor the enolic tautomer due to the stability conferred by an intramolecular hydrogen bond. Conversely, polar protic solvents can disrupt this internal hydrogen bond and stabilize the diketo form through intermolecular hydrogen bonding with the solvent molecules. Polar aprotic solvents may also influence the equilibrium based on their dipole moments.

The equilibrium can be represented as follows:

Figure 1: Keto-enol tautomeric equilibrium for this compound.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal in studying these equilibria. In ¹H NMR, the enolic proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm). The protons of the methylene groups adjacent to the carbonyls in the diketo form would have distinct signals from those in the enol form. In IR spectroscopy, the diketo form would exhibit two distinct C=O stretching frequencies, while the enol form would show a C=O stretch at a lower frequency due to conjugation and a broad O-H stretching band.

Based on studies of analogous 5-arylcyclohexane-1,3-diones, the following table illustrates the anticipated tautomeric distribution in different solvents.

| Solvent | Predominant Tautomer | Rationale |

| Chloroform-d (CDCl₃) | Enol | Stabilization through intramolecular hydrogen bonding in a non-polar environment. |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | Diketo | The polar aprotic solvent disrupts intramolecular hydrogen bonds and stabilizes the carbonyl groups. |

| Methanol-d₄ (CD₃OD) | Diketo | The polar protic solvent forms strong intermolecular hydrogen bonds with the carbonyl groups. |

Intramolecular Hydrogen Bonding Networks

The enol form of this compound is stabilized by a strong intramolecular hydrogen bond, forming a six-membered pseudo-aromatic ring. This O-H···O=C hydrogen bond is a key feature of the enol tautomer, contributing significantly to its stability, particularly in non-polar environments. The strength of this hydrogen bond can be inferred from the chemical shift of the enolic proton in the ¹H NMR spectrum and the frequency of the O-H stretch in the IR spectrum.

The geometry of the cyclohexane ring also plays a role. In its chair or twist-boat conformation, the spatial arrangement of the hydroxyl and carbonyl groups in the enol form is crucial for the formation of a strong, linear hydrogen bond. The presence of the 5-(4-ethoxyphenyl) group may introduce steric hindrance that could slightly distort the ring and, consequently, the geometry and strength of the intramolecular hydrogen bond.

Theoretical and Computational Chemistry Studies on 5 4 Ethoxyphenyl Cyclohexane 1,3 Dione

Quantum Mechanical (QM) Calculations for Electronic Structure and Geometry

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, electronic distribution, and energy levels.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. researchgate.net For 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione, DFT is employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This calculation finds the arrangement of atoms that corresponds to the lowest energy state, or the global energy minimum, on the potential energy surface.

DFT also provides crucial information about the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are key to understanding the molecule's chemical reactivity and electronic properties. The HOMO-LUMO energy gap is a significant parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity. In studies of similar heterocyclic compounds, the analysis of HOMO and LUMO energy levels helps to explain the charge transfer that occurs within the molecule. dntb.gov.ua

A significant application of QM calculations is the prediction of spectroscopic data that can be directly compared with experimental measurements for structure verification. DFT methods, often combined with specific approaches like the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov By calculating the magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C) in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. nih.gov Comparing these predicted shifts with experimental data is a powerful tool for confirming the molecular structure and assigning specific signals to individual atoms. researchgate.net

Similarly, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. Each calculated frequency can be animated to visualize the specific bond stretching, bending, or twisting motion responsible for the absorption of infrared radiation. This analysis aids in the interpretation of experimental IR spectra and the identification of key functional groups within the molecule. researchgate.net

| Atom/Group | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ketone) | ~200-210 |

| Aromatic C-O | ~155-160 |

| Aromatic C-H | ~115-130 |

| -O-CH₂- | ~60-70 |

| Cyclohexane (B81311) CH₂ | ~40-50 |

| Cyclohexane CH | ~35-45 |

| -CH₃ | ~10-20 |

Molecular Dynamics (MD) Simulations for Conformational Preferences in Different Environments

While QM calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the surrounding environment. mdpi.com

For this compound, which has several rotatable bonds and a flexible cyclohexane ring, MD simulations are invaluable for exploring its conformational landscape. researchgate.net These simulations can reveal the preferred orientations (conformers) of the ethoxyphenyl group relative to the cyclohexane-1,3-dione ring and the puckering of the ring itself (e.g., chair, boat, twist-boat conformations). By running simulations in different environments, such as in a vacuum, in an aqueous solution, or in a nonpolar solvent, researchers can understand how the solvent affects the molecule's conformational preferences and stability. mdpi.com This information is crucial for understanding how the molecule might behave in a biological system. nih.gov

Computational Analysis of Reactivity and Reaction Mechanisms

Computational methods are extensively used to predict a molecule's reactivity and to elucidate the mechanisms of chemical reactions. For this compound, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the molecule's surface, highlighting electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue). nih.gov This provides a clear guide to where the molecule is most likely to interact with other reagents.

In Silico Studies on Potential Biological Interactions

In silico techniques use computational models to study the interactions between a small molecule (ligand), such as this compound, and a biological target, typically a protein or enzyme. These methods are central to modern drug discovery, allowing for the rapid screening of compounds and the rational design of more potent and selective molecules. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. scispace.com For this compound, docking simulations can be performed against the active sites of various enzymes that are potential therapeutic targets. For instance, related cyclohexane-1,3-dione derivatives have been investigated as inhibitors of enzymes like tyrosine kinases, which are implicated in cancer. nih.govnih.gov

The docking process involves placing the ligand in multiple positions and orientations within the protein's binding pocket and using a scoring function to estimate the binding affinity for each pose. The results provide a predicted binding mode, showing the specific interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—between the ligand and the amino acid residues of the protein. nih.gov This information is critical for understanding the structural basis of the ligand's biological activity and for suggesting chemical modifications to improve its binding affinity and efficacy. researchgate.net

| Parameter | Description | Example Value |

|---|---|---|

| Binding Energy | Estimated free energy of binding (lower is better). | -8.5 kcal/mol |

| Hydrogen Bonds | Number and identity of hydrogen bonds formed with protein residues. | 2 (with Lys745, Met793) |

| Hydrophobic Interactions | Amino acid residues involved in nonpolar interactions. | Leu718, Val726, Phe856 |

| Inhibitory Constant (Ki) | Predicted inhibition constant based on binding energy. | 1.5 µM |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For the class of cyclohexane-1,3-dione derivatives, QSAR studies have been employed to understand the structural features that govern their activity, for instance, as potential therapeutic agents or herbicides. nih.govmdpi.com

In a notable study on cyclohexane-1,3-dione derivatives as potential agents for non-small-cell lung cancer (NSCLC), researchers developed QSAR models to correlate the compounds' structural properties with their inhibitory activity. nih.govelsevierpure.com The models utilized a range of molecular descriptors, including physicochemical, electronic, and topological parameters, to quantify the structural attributes of the molecules. nih.govelsevierpure.com

The biological inhibitory activity, expressed as pIC50, was found to be correlated with several key molecular descriptors. nih.gov These included:

Physicochemical Descriptors:

Stretch–bend (S–B)

Hydrogen bond acceptor (HBA)

Connolly molecular area (CMA)

Polar surface area (PSA)

Topological Descriptors:

Total connectivity (TC)

Electronic Descriptors:

Total energy (ET)

Energy of the highest occupied molecular orbital (EHOMO)

Energy of the lowest unoccupied molecular orbital (ELUMO)

The inclusion of these descriptors in the QSAR models indicates that the biological activity of cyclohexane-1,3-dione derivatives is influenced by a combination of their steric, electronic, and topological features. nih.gov For instance, the Connolly molecular area and polar surface area are related to the molecule's size and polarity, which can affect its interaction with biological targets. nih.gov The electronic descriptors, such as HOMO and LUMO energies, provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions. nih.govelsevierpure.com

The developed QSAR models, often built using techniques like multiple linear regression (MLR) and artificial neural networks (ANN), can predict the activity of new compounds within this class, thereby guiding the design of more potent derivatives. nih.gov

Table 1: Key Molecular Descriptors in QSAR Models for Cyclohexane-1,3-dione Derivatives

| Descriptor Type | Descriptor Name | Significance in QSAR Models |

| Physicochemical | Stretch–bend (S–B) | Relates to the molecule's conformational flexibility. |

| Hydrogen bond acceptor (HBA) | Indicates the potential for forming hydrogen bonds with biological targets. | |

| Connolly molecular area (CMA) | Represents the solvent-accessible surface area, influencing intermolecular interactions. | |

| Polar surface area (PSA) | Affects membrane permeability and solubility. | |

| Topological | Total connectivity (TC) | Describes the branching and connectivity of the molecule. |

| Electronic | Total energy (ET) | Reflects the overall stability of the molecule. |

| Energy of HOMO (EHOMO) | Relates to the molecule's electron-donating ability. | |

| Energy of LUMO (ELUMO) | Relates to the molecule's electron-accepting ability. |

This table is based on findings from studies on cyclohexane-1,3-dione derivatives. nih.govelsevierpure.com

Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction (Non-clinical context)

In silico ADME prediction is a critical component of computational chemistry that assesses the pharmacokinetic properties of a compound. These predictions help to evaluate a molecule's potential to be absorbed, distributed throughout the body, metabolized, and excreted. For cyclohexane-1,3-dione derivatives, ADME predictions are used to identify candidates with favorable drug-like properties in a non-clinical context. nih.govnih.gov

Table 2: Predicted ADME Properties for Cyclohexane-1,3-dione Derivatives

| ADME Property | Predicted Range/Value | Implication |

| Absorption | ||

| Caco-2 Permeability | Varies | Predicts intestinal absorption. |

| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | Suggests potential for limited or moderate central nervous system penetration. |

| Plasma Protein Binding | High | Can affect the free concentration of the compound available for biological activity. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Varies | Predicts potential for drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter | Non-inhibitor | Suggests a lower likelihood of certain renal excretion-related interactions. |

This table represents a summary of typical ADME predictions for the broader class of cyclohexane-1,3-dione derivatives and is for informational purposes in a non-clinical context. nih.gov

These in silico predictions are valuable for prioritizing compounds for further experimental investigation. For example, a compound with predicted high intestinal absorption and good metabolic stability would be considered a more promising candidate for development. nih.govajphs.com

Reactivity Profiles and Mechanistic Investigations of 5 4 Ethoxyphenyl Cyclohexane 1,3 Dione

Acid-Base Properties and Enolization Behavior of the 1,3-Dione Moiety

The 1,3-dione functional group is the primary determinant of the acid-base properties of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione. The methylene (B1212753) protons located between the two carbonyl groups (at the C2 position) exhibit significant acidity. fiveable.melibretexts.org This enhanced acidity, compared to a simple ketone, is due to the formation of a highly stabilized conjugate base, the enolate, after deprotonation. umb.edupearson.com The negative charge on the enolate is delocalized over the two oxygen atoms and the intervening carbon atom, as depicted by its resonance structures. libretexts.orgyoutube.com The pKa values for β-dicarbonyl compounds are typically in the range of 9-11, making them significantly more acidic than water and simple ketones. umb.edupearson.com

A key characteristic of 1,3-diones is their existence as a mixture of tautomers: the diketo form and the enol form. libretexts.org For cyclic 1,3-diones like this compound, the formation of an intramolecular hydrogen bond is sterically hindered. researchgate.netcdnsciencepub.com However, the enol form is often stabilized by intermolecular hydrogen bonding, leading to the formation of dimeric or polymeric structures, particularly in concentrated solutions and the solid state. cdnsciencepub.com The keto-enol equilibrium is dynamic and highly dependent on factors such as the solvent, temperature, and concentration. researchgate.netcdnsciencepub.comcdnsciencepub.com In chloroform, for instance, cyclohexane-1,3-dione exists predominantly in the enol form, which is stabilized through dimer formation. cdnsciencepub.comcdnsciencepub.com

Table 1: Summary of Acid-Base and Enolization Properties

| Property | Description | Influencing Factors | Typical Values (for β-diones) |

| Acidity | The protons on the α-carbon (C2) are acidic due to the formation of a resonance-stabilized enolate ion. fiveable.melibretexts.org | Electronic effects of substituents, solvent polarity. | pKa ≈ 9-11 pearson.com |

| Keto-Enol Tautomerism | The compound exists in equilibrium between the diketo and enol forms. libretexts.org | Solvent, temperature, concentration. researchgate.netcdnsciencepub.com | Enol form is often significant or predominant. |

| Enolate Formation | Treatment with a base (e.g., alkoxides) readily generates the nucleophilic enolate. pressbooks.pub | Strength of the base, reaction conditions. | Key intermediate for C-C bond formation. |

Nucleophilic and Electrophilic Reactions at the Cyclohexane (B81311) Ring

The reactivity of this compound is characterized by its ability to act as both a nucleophile and an electrophile. The generation of the enolate under basic conditions creates a potent carbon nucleophile at the C2 position. pressbooks.pub This nucleophilicity is central to a variety of carbon-carbon bond-forming reactions.

Nucleophilic Reactions:

Alkylation: The enolate readily reacts with alkyl halides in an SN2 reaction to introduce alkyl groups at the C2 position. pressbooks.pub It is possible to perform sequential alkylations to introduce two different alkyl groups.

Acylation: Reaction of the enolate with acyl chlorides or anhydrides leads to the formation of C-acylated products, which are tri-carbonyl compounds.

Electrophilic Reactions: While the primary reactivity is nucleophilic (via the enolate), the carbonyl carbons are electrophilic and can be attacked by strong nucleophiles. Furthermore, the enol tautomer possesses a nucleophilic C=C double bond that can react with electrophiles.

Table 2: Key Reactions at the Cyclohexane Ring

| Reaction Type | Reagent(s) | Product Type | Key Intermediate |

| Alkylation (Nucleophilic) | Base (e.g., RO⁻), Alkyl Halide (R-X) | 2-Alkyl-5-(4-ethoxyphenyl)cyclohexane-1,3-dione | Enolate pressbooks.pub |

| Acylation (Nucleophilic) | Base (e.g., RO⁻), Acyl Halide (RCOCl) | 2-Acyl-5-(4-ethoxyphenyl)cyclohexane-1,3-dione | Enolate |

| Knoevenagel Condensation | Aldehydes or Ketones, Base | α,β-Unsaturated dicarbonyl compounds | Enolate |

| Michael Addition | α,β-Unsaturated compounds | 1,5-Dicarbonyl compounds | Enolate |

Cycloaddition and Condensation Reactions for Novel Heterocycle Synthesis

The 1,3-dicarbonyl motif is a versatile building block for the synthesis of a wide range of heterocyclic compounds. sigmaaldrich.com this compound can undergo condensation reactions with binucleophilic reagents to form five- and six-membered rings.

Pyrazole (B372694) Synthesis: Condensation with hydrazine (B178648) or its derivatives is a common method for preparing pyrazoles. youtube.comorganic-chemistry.org The reaction typically proceeds through the formation of an initial imine/enamine intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com

Isoxazole Synthesis: Reaction with hydroxylamine (B1172632) leads to the formation of isoxazoles. youtube.com The mechanism involves the formation of an oxime with one carbonyl group, followed by intramolecular cyclization and dehydration. youtube.comnih.gov

Hantzsch Pyridine (B92270) Synthesis: This is a multi-component reaction that classically involves the condensation of a β-ketoester (or in this case, a β-diketone), an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. wikipedia.orgyoutube.com This reaction produces a 1,4-dihydropyridine (B1200194) derivative, which can then be oxidized to the corresponding aromatic pyridine. wikipedia.org Using this compound in this reaction would lead to the formation of complex, fused pyridine systems. nih.govroyalsocietypublishing.org

Table 3: Heterocycle Synthesis from 1,3-Diones

| Heterocycle | Reagent(s) | Reaction Type | Reference |

| Pyrazoles | Hydrazine (H₂NNH₂) | Condensation | youtube.comrsc.org |

| Isoxazoles | Hydroxylamine (H₂NOH) | Condensation | youtube.comnih.gov |

| Pyridines (fused) | Aldehyde, Ammonia/Ammonium Acetate | Hantzsch Synthesis (Condensation) | wikipedia.orgresearchgate.net |

| Xanthenes | Aromatic Aldehydes | Condensation/Cyclization | sigmaaldrich.comresearchgate.net |

Metal Complex Formation and Coordination Chemistry

The enolate of this compound is an excellent bidentate chelating ligand for a wide variety of metal ions. prochemonline.com The two oxygen atoms of the deprotonated enol form coordinate to a metal center, forming a stable six-membered ring. prochemonline.com These complexes are generally known as metal β-diketonates. nih.govrsc.org

Virtually every metal in the periodic table can form complexes with β-diketonate ligands. nih.gov These complexes are often stable, soluble in organic solvents, and can be volatile. prochemonline.com The properties of the resulting metal complex, such as its stability, solubility, and catalytic activity, can be tuned by modifying the substituents on the diketone ligand. nih.gov The 4-ethoxyphenyl group in this compound would influence the electronic properties and steric bulk of the ligand, thereby affecting the characteristics of its metal complexes. These complexes have found applications as catalysts, precursors for metal oxide thin films, and in nanomaterials science. prochemonline.comrsc.org

Table 4: Examples of Metals Forming β-Diketonate Complexes

| Metal Ion | Typical Coordination Geometry | Potential Applications | Reference |

| Cu(II) | Square Planar / Octahedral | Catalyst, Antibacterial agent | nih.govresearchgate.net |

| Zn(II) | Tetrahedral / Octahedral | Catalyst, Antibacterial agent | nih.govresearchgate.net |

| Fe(III) | Octahedral | MOCVD Precursor | nih.gov |

| Ni(II) | Square Planar / Octahedral | MOCVD Precursor, Catalyst | nih.goviosrjournals.org |

| Lanthanides (e.g., La, Ce) | High Coordination Numbers | Luminescent materials, NMR shift reagents | rsc.orgpsu.edu |

Photochemical Properties and Photophysical Behavior

The photochemical properties of this compound are primarily associated with its enol tautomer, which contains an α,β-unsaturated carbonyl system. This chromophore absorbs UV light, promoting an electron from a π to a π* orbital (π → π* transition) or a non-bonding to a π* orbital (n → π* transition).

Upon photoexcitation, α,β-unsaturated carbonyl compounds can undergo a variety of reactions, including:

[2+2] Cycloadditions: Dimerization or reaction with other alkenes to form cyclobutane (B1203170) rings.

Isomerization: Cis-trans isomerization around the C=C double bond.

Rearrangements: Complex skeletal rearrangements can occur from the excited state.

Hydrogen Abstraction: The excited carbonyl oxygen can abstract a hydrogen atom from a suitable donor. youtube.com

The specific photochemical behavior of this compound would be influenced by the rigidity of the cyclohexane ring and the electronic properties of the ethoxyphenyl substituent. The use of Lewis acids or Brønsted acids can modify the photophysical properties of the chromophore by coordinating to the carbonyl oxygen, potentially enabling new reaction pathways. nih.gov Detailed photophysical data, such as absorption/emission spectra and quantum yields, for this specific compound are not widely reported.

Kinetic and Thermodynamic Studies of Key Chemical Transformations

The study of reaction kinetics and thermodynamics provides fundamental insights into the mechanisms and stability of the transformations involving this compound.

Kinetics: Key kinetic studies for this class of compounds often focus on the rate of keto-enol tautomerization, which can be investigated using techniques like proton magnetic resonance. cdnsciencepub.comcdnsciencepub.com The rates of enolate formation and subsequent reactions, such as alkylation, are also of significant interest. For metal complexes, kinetic studies can elucidate the mechanisms of ligand exchange and substitution reactions. The electronic structure of the β-diketone and the nature of its substituents can have a significant effect on reaction rates. iosrjournals.org

Thermodynamics: Thermodynamic studies typically involve measuring the equilibrium constants for processes like tautomerization and the stability constants for metal complex formation. researchgate.net The enthalpy (ΔH) and entropy (ΔS) of adsorption for volatile metal β-diketonate complexes have been determined, providing crucial data for their separation and purification via gas-phase techniques. tennessee.edudtic.mil The stability of the complexes formed between β-diketones and metal ions is influenced by factors such as the hard/soft acid/base character of the metal and ligand. iosrjournals.org

Table 5: Kinetic and Thermodynamic Parameters for β-Dicarbonyl Systems

| Process | Parameter Studied | Method of Investigation | Significance |

| Keto-Enol Tautomerism | Equilibrium constant (Keq), Enthalpy change (ΔH) | NMR Spectroscopy | Understanding tautomer stability and solvent effects. cdnsciencepub.com |

| Metal Complexation | Stability constants (log K), ΔH, ΔS | Potentiometry, Calorimetry | Quantifying the strength of metal-ligand interactions. researchgate.net |

| Ligand Substitution | Rate constants (k) | Spectrophotometry | Elucidating reaction mechanisms of metal complexes. iosrjournals.org |

| Gas-Phase Adsorption | Enthalpy of adsorption (ΔHads), Entropy of adsorption (ΔSads) | Thermochromatography | Characterizing volatility and surface interactions of metal complexes. tennessee.edu |

Exploration of Biological Activities and Molecular Mechanisms Associated with 5 4 Ethoxyphenyl Cyclohexane 1,3 Dione

In Vitro Enzymatic Inhibition Studies and Structure-Activity Relationships (SAR)

There is currently no publicly available research detailing in vitro enzymatic inhibition studies or structure-activity relationships specifically for 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione.

Specific Enzyme Target Identification and Validation (e.g., HPPD inhibition)

No studies have been identified that validate 4-hydroxyphenylpyruvate dioxygenase (HPPD) or any other specific enzyme as a target for this compound. While other cyclohexane-1,3-dione derivatives are known HPPD inhibitors, the inhibitory activity of the title compound has not been reported. frontiersin.orgbeilstein-archives.orgnih.govnih.gov The core cyclohexane-1,3-dione structure is a key feature for HPPD inhibition in many herbicides; however, the specific impact of the 5-(4-ethoxyphenyl) substituent on this activity is unknown. nih.gov

Mechanistic Elucidation of Enzyme-Inhibitor Interactions

In the absence of identified enzyme targets for this compound, there is no research elucidating the mechanistic details of its interaction with any enzyme.

Receptor Binding Assays and Ligand-Receptor Interactions (e.g., 5-HT1A receptor)

No receptor binding assays have been published for this compound, including any studies on its potential interaction with the 5-HT1A receptor or any other receptor.

In Vitro Cell-Based Assays for Cellular Pathway Modulation (e.g., antiproliferative effects on cell lines, not human trials)

There is no available data from in vitro cell-based assays to suggest any cellular pathway modulation or antiproliferative effects of this compound on any cell lines. While some cyclohexane-1,3-dione derivatives have been investigated for their antiproliferative activities against various cancer cell lines, this specific compound has not been the subject of such studies. nih.govnih.gov

Investigation of Molecular Pathways and Signaling Cascades

As no cellular effects have been reported, there have been no investigations into the molecular pathways or signaling cascades that might be affected by this compound.

Studies on Cellular Uptake and Subcellular Localization

There are no published studies on the cellular uptake or subcellular localization of this compound.

Antimicrobial Activity Investigations at a Mechanistic Level (e.g., against specific bacterial or fungal strains)

Currently, there is a lack of specific research data in publicly available scientific literature detailing the antimicrobial activity of this compound against specific bacterial or fungal strains. While the broader class of cyclohexane-1,3-dione derivatives has been a subject of interest in medicinal chemistry for developing new therapeutic agents, including those with antimicrobial properties, direct studies on the 4-ethoxy-substituted derivative remain to be published. researchgate.netcabidigitallibrary.orgnih.gov

General studies on similar cyclohexane-1,3-dione derivatives have indicated that this chemical scaffold can be a versatile starting point for the synthesis of compounds with a range of biological activities. researchgate.netmdpi.com For instance, research on other derivatives has shown variable antimicrobial potential, with some compounds exhibiting activity against both Gram-positive and Gram-negative bacteria. cabidigitallibrary.org The specific antimicrobial spectrum and efficacy are highly dependent on the nature and position of the substituents on the cyclohexane-1,3-dione core. ontosight.ai

The proposed mechanisms of antimicrobial action for some related heterocyclic compounds derived from cyclohexane-1,3-diones could involve the disruption of microbial membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. However, without specific experimental data for this compound, any discussion of its mechanistic action would be speculative. Future research, including in vitro susceptibility testing against a panel of pathogenic bacteria and fungi, would be necessary to determine if this specific compound possesses antimicrobial properties and to elucidate its mechanism of action.

Table 1: Antimicrobial Activity of this compound

| Bacterial/Fungal Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition | Research Findings |

| Data Not Available | Data Not Available | Data Not Available | No specific studies on the antimicrobial activity of this compound were found in the reviewed literature. |

Antioxidant Properties and Mechanism of Action

Similar to its antimicrobial profile, there is no specific information available in the current scientific literature regarding the antioxidant properties and mechanism of action of this compound. The antioxidant potential of chemical compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netmdpi.com

Derivatives of cyclohexane-1,3-dione have been investigated for various biological activities, and some related compounds have shown antioxidant potential. researchgate.net The antioxidant capacity of such molecules is typically attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby preventing oxidative damage to cells. The presence of a phenolic hydroxyl group or other electron-donating groups often contributes to the antioxidant activity of a compound.

For this compound, the ethoxyphenyl group might influence its electronic properties and, consequently, its potential as an antioxidant. However, without empirical data from antioxidant assays, it is not possible to confirm or quantify its antioxidant capacity. Mechanistic studies would be required to understand how it might interact with free radicals and what structural features contribute to any observed activity.

Table 2: Antioxidant Properties of this compound

| Assay | IC50 Value | % Radical Scavenging | Mechanism of Action |

| Data Not Available | Data Not Available | Data Not Available | No specific studies on the antioxidant properties of this compound were found in the reviewed literature. |

Applications and Advanced Materials Incorporating 5 4 Ethoxyphenyl Cyclohexane 1,3 Dione

Role as a Versatile Synthetic Building Block in Organic Chemistry

Cyclohexane-1,3-dione and its derivatives are recognized as valuable precursors in synthetic organic chemistry. researchgate.net Their utility stems from the presence of two carbonyl groups and an active methylene (B1212753) group, which provide multiple reactive sites for forming a wide range of complex molecules. These compounds are key intermediates for synthesizing various biologically active heterocycles, natural products, and pharmaceuticals.

Precursor for Complex Heterocyclic Architectures

The cyclohexane-1,3-dione framework is a foundational component in multicomponent reactions for building diverse heterocyclic systems. It readily participates in condensation reactions with various reagents like aromatic aldehydes, malononitrile (B47326), and amines to form six-membered nitrogen-containing heterocycles. nih.gov Common examples of heterocyclic cores synthesized from cyclohexane-1,3-diones include:

Acridine derivatives: These are synthesized through condensation reactions, often catalyzed, involving an aromatic amine, an aldehyde, and a cyclohexane-1,3-dione. researchgate.net

Quinoline derivatives: Various synthetic routes to quinolines and their fused tetracyclic analogues utilize dicarbonyl compounds as key starting materials. mdpi.comnih.gov

Chromene derivatives: The reaction of cyclohexane-1,3-diones with aromatic aldehydes and a source of active methylene like malononitrile can yield complex chromene structures. nih.govresearchgate.netnih.gov

1,2,4-Triazine derivatives: These can be synthesized using cyclohexane-1,3-dione as a key starting material for subsequent heterocyclization reactions. nih.gov

While these reactions are well-established for the general class of cyclohexane-1,3-diones, specific studies detailing the use of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione to create these specific architectures are not extensively documented in the reviewed scientific literature. However, its structural similarity suggests it would be a viable substrate for such transformations.

| Heterocyclic Core | Typical Co-reactants with Cyclohexane-1,3-dione | Reaction Type |

|---|---|---|

| Acridines | Aromatic Aldehydes, Amines | Condensation/Cyclization |

| Quinolines | Amines, Carbonyl Compounds | Condensation/Cyclization |

| Chromenes | Aromatic Aldehydes, Malononitrile | Knoevenagel/Michael/Cyclization |

| 1,2,4-Triazines | Diazonium salts, Phenylisothiocyanate | Coupling/Heterocyclization |

Synthesis of Spiro Compounds and Fused Ring Systems

The reactive nature of the dicarbonyl moiety in cyclohexane-1,3-diones makes them excellent candidates for constructing spirocyclic compounds—molecules where two rings are connected through a single shared atom. Spiro compounds are significant structural motifs in natural products and pharmaceuticals. Methodologies exist for creating spiro-oxindoles and other complex spiroheterocycles through multicomponent reactions involving isatin, an arylamine, and a cyclic dione (B5365651) like cyclopentane-1,3-dione. acs.org Another key reaction is the Parham cyclization, which can be used to create spirocyclic frameworks from cyclohexane-1,3-dione derivatives.

Although the general utility of the cyclohexane-1,3-dione scaffold in these synthetic strategies is established, specific examples employing this compound as the starting material for spiro compound synthesis are not detailed in the available research.

Integration into Functional Polymers and Resins

The potential integration of this compound into polymers and resins would rely on the reactivity of its functional groups. The two ketone groups and the aromatic ring could potentially serve as sites for polymerization or as modifiers for existing polymer backbones.

Development of Advanced Coatings and Adhesives

Similarly, there is a lack of specific research findings on the application of this compound in the formulation of advanced coatings or adhesives. Such applications would require the compound to impart specific properties like adhesion, durability, or thermal stability, which have not been reported.

Applications in Analytical Chemistry and Biosensing

The application of a compound in analytical chemistry or biosensing often depends on specific properties such as fluorescence, electrochemical activity, or the ability to selectively bind to an analyte. A thorough search of scientific databases did not yield any studies or reports on the use of this compound for these purposes.

Chemosensors and Optical Probes

Currently, there is a lack of specific research in peer-reviewed literature detailing the application of this compound as a chemosensor or optical probe.

Reagents in Chemical Analysis

The use of this compound as a specific reagent in chemical analysis is not well-documented in available scientific research. While cyclohexanedione derivatives can participate in various chemical reactions, dedicated studies establishing this particular compound as a standard analytical reagent are not presently found.

Potential in Agrochemical Research (e.g., Herbicide Mechanisms)

The most significant area of research related to this compound is in the field of agrochemicals, specifically concerning its potential as a herbicide. This potential is understood through the well-established mechanism of action of the cyclohexanedione class of herbicides, often referred to as "DIMs". These compounds are potent and selective inhibitors of the enzyme Acetyl-CoA Carboxylase (ACCase) in grasses.

ACCase is a critical enzyme in the biosynthesis of fatty acids. By inhibiting this enzyme, cyclohexanedione herbicides disrupt the production of phospholipids, which are essential components for building new cell membranes required for cell growth and division. This inhibition ultimately leads to the death of susceptible grass species.

A key feature of these herbicides is their selectivity. Broadleaf plants are generally resistant because their ACCase enzyme has a different structure that is not sensitive to inhibition by cyclohexanediones. This selectivity allows for the control of grass weeds within broadleaf crops like soybeans and cotton.

Detailed Findings on Cyclohexanedione Herbicide Mechanism:

| Feature | Description |

| Target Enzyme | Acetyl-CoA Carboxylase (ACCase) |

| Mechanism | Inhibition of the first committed step in de novo fatty acid synthesis. |

| Biochemical Effect | Blocks the production of phospholipids, which are vital for cell membrane formation. |

| Physiological Effect | Halts cell growth and division, leading to plant death. |

| Selectivity | Effective against most annual and perennial grasses. Broadleaf plants are typically resistant due to an insensitive form of the ACCase enzyme. |

| Herbicide Class | Cyclohexanediones (DIMs) - HRAC Group 1 |

Contribution to Organic Electronics and Photopolymerization (as an electron acceptor)

There is currently no specific information available in the scientific literature regarding the contribution of this compound to organic electronics or its use as an electron acceptor in photopolymerization processes. While compounds with dione structures can possess electron-accepting properties, the specific application of this compound in these advanced material fields has not been reported. Research in photopolymerization often focuses on other classes of molecules, such as those with indane-1,3-dione groups, as efficient photoinitiators.

Future Research Directions and Concluding Remarks for 5 4 Ethoxyphenyl Cyclohexane 1,3 Dione

Identification of Unexplored Reactivity and Novel Synthetic Methodologies

A primary focus for future research should be the exploration of the untapped reactive potential of 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione. The presence of the dione (B5365651) functionality and the ethoxyphenyl substituent offers a rich playground for synthetic transformations. Investigations into novel synthetic methodologies could lead to more efficient and sustainable routes for its preparation and the synthesis of its derivatives.

Exploration of Asymmetric Synthesis: The development of stereoselective synthetic methods to access enantiomerically pure forms of this compound would be a significant advancement. This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the molecule, which is often crucial for its biological activity.

Multi-component Reactions: Designing novel multi-component reactions that utilize this compound as a key building block could provide rapid access to complex molecular architectures. researchgate.net Such strategies are highly valued in medicinal chemistry for the efficient generation of compound libraries for biological screening.

Photoredox Catalysis and Electrochemistry: The application of modern synthetic techniques such as photoredox catalysis and electrochemistry could unveil new reaction pathways for the functionalization of the cyclohexane-1,3-dione core and the ethoxyphenyl ring. These methods often provide milder reaction conditions and unique reactivity patterns compared to traditional thermal methods.

Advanced Computational Design for Property Prediction and Optimization

The use of computational chemistry is becoming increasingly indispensable in modern chemical research. For this compound, in silico methods can provide profound insights into its properties and guide the design of new derivatives with enhanced functionalities.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: QM/MM simulations can be employed to study the electronic structure and reactivity of the molecule in complex environments, such as in the active site of an enzyme. researchgate.net This can help in understanding its potential biological targets and mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, it is possible to correlate the structural features of this compound and its analogs with their biological activities. nih.gov This can accelerate the discovery of new lead compounds with improved potency and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between this compound and biological macromolecules, such as proteins and nucleic acids. This can aid in the rational design of molecules with specific binding affinities.

| Computational Method | Application for this compound |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Elucidation of enzymatic reaction mechanisms and binding modes. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity and optimization of lead compounds. nih.gov |

| Molecular Dynamics (MD) Simulations | Understanding the dynamic interactions with biological targets. |

Discovery of New Mechanistic Insights into Its Chemical and Biological Actions

A deeper understanding of the mechanisms through which this compound exerts its effects is crucial for its development in various applications. Future research should aim to unravel the intricate details of its chemical and biological actions.

Elucidation of Reaction Mechanisms: Detailed mechanistic studies of the reactions involving this compound can lead to the discovery of new synthetic transformations and a better control over reaction outcomes. This can be achieved through a combination of experimental techniques, such as kinetic studies and isotopic labeling, and theoretical calculations.

Identification of Biological Targets: For potential therapeutic applications, it is essential to identify the specific biological targets of this compound. This can be accomplished using a variety of techniques, including affinity chromatography, proteomics, and genetic approaches.

Investigation of Structure-Activity Relationships: A systematic investigation of the structure-activity relationships of a series of this compound derivatives can provide valuable insights into the key structural features required for a particular biological activity. This knowledge can then be used to design more potent and selective compounds.

Expanding Applications in Emerging Fields of Materials Science and Chemical Biology

The unique structural features of this compound make it an attractive candidate for applications in emerging fields beyond traditional medicinal chemistry.

Development of Novel Polymers and Materials: The dione functionality of this compound can be exploited for the synthesis of novel polymers with interesting thermal and mechanical properties. The ethoxyphenyl group can also be modified to tune the optical and electronic properties of these materials.

Design of Chemical Probes and Biosensors: Fluorescently labeled derivatives of this compound could be developed as chemical probes to study biological processes in living cells. The molecule could also be incorporated into biosensors for the detection of specific analytes.

Exploration in Supramolecular Chemistry: The ability of the cyclohexane-1,3-dione moiety to participate in hydrogen bonding and other non-covalent interactions makes it a promising building block for the construction of complex supramolecular assemblies with potential applications in catalysis and molecular recognition.

Challenges and Opportunities in the Continued Academic Study of the Compound

The continued academic study of this compound presents both challenges and exciting opportunities.

Challenges: A significant challenge is the limited availability of direct experimental data for this specific compound, which necessitates a greater reliance on theoretical predictions and analogies to related structures. The synthesis of derivatives with diverse substitution patterns may also require the development of new synthetic methodologies.

Opportunities: The largely unexplored nature of this compound provides a fertile ground for new discoveries. Its structural similarity to compounds with known biological activities, such as anticancer and herbicidal agents, suggests a high probability of finding interesting properties. nih.govgoogle.com The interdisciplinary nature of the research, spanning organic synthesis, computational chemistry, materials science, and chemical biology, offers opportunities for collaboration and innovation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(4-Ethoxyphenyl)cyclohexane-1,3-dione, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation reactions between cyclohexane-1,3-dione and substituted aldehydes under basic conditions. For example, analogous derivatives (e.g., 2-(((2,4-Difluorophenyl)amino)methylene)cyclohexane-1,3-dione) are prepared by reacting 2,4-difluoroaniline with cyclohexane-1,3-dione . Key variables include temperature (60–100°C), solvent (ethanol or DMF), and catalyst (e.g., piperidine). Yield optimization requires monitoring reaction progress via TLC and purification via recrystallization or column chromatography .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Confirms substituent positions and purity (e.g., H NMR for ethoxy group protons at δ 1.2–1.4 ppm and aromatic protons at δ 6.8–7.2 ppm).

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally similar diones in Acta Crystallographica Section E .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion).

- FT-IR : Identifies carbonyl stretches (~1700 cm) and ether linkages (~1250 cm) .

Q. How can researchers assess the solubility and stability of this compound under varying storage conditions?

- Methodology :

- Solubility : Test in solvents (e.g., DMSO, ethanol, water) using UV-Vis spectroscopy or gravimetric analysis.

- Stability : Conduct accelerated degradation studies under light, heat (40–60°C), and humidity (40–80% RH). Monitor via HPLC for decomposition products .

Advanced Research Questions

Q. What role does the 4-ethoxyphenyl substituent play in modulating electronic and steric effects during reactions?

- Methodology : Computational studies (DFT at B3LYP/6-31G**) predict electron-withdrawing/donating effects of substituents. Compare reaction rates of 5-(4-Ethoxyphenyl) derivatives with analogs (e.g., 5-methyl or 5-fluoro) in nucleophilic additions or cyclizations. Substituents at the 5-position significantly influence regioselectivity, as shown in studies of methyl-substituted 1,3-dioxanes .

Q. How can researchers resolve contradictions in biological activity data for cyclohexane-1,3-dione derivatives?

- Methodology :

- Dose-Response Studies : Test cytotoxicity (e.g., MTT assay) across concentrations (1–100 µM) to identify IC values.

- Target Validation : Use molecular docking (AutoDock Vina) to predict binding to enzymes (e.g., kinases) and validate via enzymatic inhibition assays .

- Control Experiments : Include positive controls (e.g., doxorubicin) and account for solvent effects (DMSO <1%) .

Q. What strategies mitigate side reactions during functionalization of the 1,3-dione core?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.